1-Benzyl-2-methylindole
Overview
Description
1-Benzyl-2-methylindole is a compound with the molecular formula C16H15N . It has a molecular weight of 221.30 g/mol . The IUPAC name for this compound is 1-benzyl-2-methylindole .
Synthesis Analysis
The synthesis of 1-Benzyl-2-methylindole and similar compounds has been studied . The 1-benzyl-2-indolinones were designed using molecular modeling and synthesized . Their acetylcholinesterase and butyrylcholinesterase inhibitory effects were then investigated .Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-methylindole includes a benzyl group attached to the 1-position of the indole ring and a methyl group attached to the 2-position . The compound has a complexity of 244 as computed by Cactvs 3.4.8.18 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 4.9 Ų and a rotatable bond count of 2 . It has an XLogP3 value of 4.4, indicating its lipophilicity .Scientific Research Applications
Insect Growth Regulation
1-Benzyl-2-methylindole: derivatives have been studied for their potential in regulating insect growth. Research indicates that these compounds can affect acute lethality and inhibit development in model insects like silkworms .
Biological Potential in Clinical Applications
Indole derivatives, which include 1-Benzyl-2-methylindole , are known for their clinical and biological applications. They have been found in many synthetic drug molecules and can bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents .
Synthesis of Prevalent Moieties in Medicinal Chemistry
The synthesis process involving 1-Benzyl-2-methylindole is crucial for creating prevalent moieties present in natural products and drugs. This process is integral to medicinal chemistry, where such compounds are used as building blocks for more complex drug designs .
properties
IUPAC Name |
1-benzyl-2-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOTFHCABPNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391287 | |
Record name | 1-benzyl-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methylindole | |
CAS RN |
17901-58-5 | |
Record name | 1-benzyl-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing derivatives like 1-benzyl-2-methyl-5-methoxyindole-3-oxyacetic acid (11) and 1-benzyl-2-methylindole-3-oxyacetic acid (17)?
A1: The synthesis of these derivatives is significant because it explores the potential for creating new anti-inflammatory agents. [] By modifying the structure of the parent indole compound, researchers aim to identify derivatives with enhanced anti-inflammatory activity, improved pharmacological properties, or reduced side effects. This approach of synthesizing and evaluating derivatives is a cornerstone of drug discovery and development.
Q2: Does the research provide information about the specific mechanism of action for these indole-3-oxyacetic acid derivatives as potential anti-inflammatory agents?
A2: No, the provided research article focuses primarily on the synthesis of these compounds and does not delve into their mechanism of action or biological evaluation. [] Further research would be needed to investigate how these derivatives interact with biological targets to exert their potential anti-inflammatory effects.
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